![molecular formula C46H54N12O12S2 B1681922 Tandem CAS No. 63478-55-7](/img/structure/B1681922.png)
Tandem
Overview
Description
Tandem is a complex organic compound with a unique structure. It features multiple functional groups, including quinoxaline, carbonyl, and amide groups, making it a molecule of interest in various fields of scientific research.
Preparation Methods
The synthesis of Tandem involves multiple steps. The synthetic route typically starts with the preparation of the quinoxaline derivative, followed by the formation of the hexazabicyclo structure through a series of cyclization reactions. The final step involves the coupling of the quinoxaline derivative with the hexazabicyclo structure under specific reaction conditions .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced quinoxaline derivatives.
Scientific Research Applications
Principles of Tandem Mass Spectrometry
This compound mass spectrometry involves multiple stages of mass spectrometry, where ions are selected, fragmented, and analyzed. The basic components include:
- Ionization Source : Converts analytes into ions.
- First Mass Analyzer : Selects precursor ions based on their mass-to-charge ratio.
- Collision Cell : Fragments selected ions into product ions.
- Second Mass Analyzer : Analyzes the product ions to provide structural information.
This multi-step process allows for detailed molecular characterization and quantification.
Proteomics
This compound mass spectrometry is essential in proteomics for identifying proteins and their post-translational modifications. It enables:
- Protein Sequencing : Determining amino acid sequences through fragmentation patterns.
- Biomarker Discovery : Identifying potential biomarkers for diseases such as cancer and diabetes by analyzing protein expression levels .
Case Study : A study utilized this compound mass spectrometry to identify specific protein biomarkers in breast cancer patients, demonstrating its efficacy in clinical diagnostics.
Metabolomics
In metabolomics, this compound mass spectrometry is used to analyze metabolites in biological samples. This includes:
- Targeted Metabolomics : Quantifying known metabolites by measuring specific ion transitions.
- Untargeted Metabolomics : Profiling all detectable metabolites within a sample .
Data Table 1: Common Metabolites Analyzed Using this compound Mass Spectrometry
Metabolite | Application Area |
---|---|
Sphingosine | Lipid metabolism studies |
Atrazine mercapturate | Environmental toxicology |
N-oleoyl ethanolamine | Neuroscience research |
Clinical Applications
This compound mass spectrometry has revolutionized clinical testing by providing rapid and accurate results for various conditions:
- Newborn Screening : Detecting inborn errors of metabolism with high sensitivity, reducing false positive rates significantly .
- Drug Testing : Quantifying drugs and their metabolites in biological fluids for toxicology assessments.
Case Study : A clinical laboratory implemented this compound mass spectrometry for newborn screening, successfully identifying metabolic disorders that could lead to severe health issues if untreated.
Organic Chemistry Applications
In organic chemistry, this compound reactions involving multiple steps can yield complex molecules efficiently:
- Synthesis of Pharmaceuticals : this compound reactions are employed to create biologically active compounds with minimal steps, enhancing yield and purity .
Case Study : Research demonstrated a this compound reaction for synthesizing 4,8-disubstituted-pyrimido derivatives, highlighting the method's efficiency in producing complex structures from simpler precursors .
Comparative Analysis Across Platforms
Recent studies have evaluated the performance of this compound mass spectrometry across different analytical platforms. This comparative analysis is crucial for ensuring consistency and reliability in data interpretation:
- A study analyzed data from various manufacturers, highlighting differences in sensitivity and specificity across instruments .
Data Table 2: Performance Metrics of Different MS/MS Platforms
Platform Type | Sensitivity (Peak Area) | Specificity (%) |
---|---|---|
Quadrupole Time-of-Flight | 0.963 | 99.3 |
Quadrupole Orbitrap | 0.994 | 98.7 |
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It binds to certain enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Tandem can be compared with other similar compounds, such as:
Quinoxaline derivatives: These compounds share the quinoxaline core structure but differ in their functional groups and overall structure.
Hexazabicyclo derivatives: These compounds have a similar hexazabicyclo structure but may have different substituents and functional groups.
This compound’s unique combination of functional groups and structural features sets it apart from other similar compounds, making it a valuable molecule for various scientific research applications.
Biological Activity
The compound “Tandem” refers to various chemical entities that exhibit biological activity, particularly in the context of this compound reactions and their derivatives. This article explores the biological activity of these compounds, focusing on their synthesis, mechanisms of action, and applications in medicinal chemistry.
Overview of this compound Reactions
This compound reactions, also known as cascade reactions, involve a series of chemical transformations that occur in a single reaction vessel without the need for isolation of intermediates. This approach enhances efficiency and can lead to complex molecules from simpler precursors. This compound reactions have been widely studied for their applications in synthesizing biologically active compounds, particularly pyrimidine derivatives.
Biological Activity of Pyrimidine Derivatives
Recent studies have highlighted the significant biological activities associated with 4,8-disubstituted pyrimido[5,4-d]pyrimidine derivatives synthesized through this compound reactions. These compounds have shown promise in various therapeutic areas:
- Anticancer Activity : Some pyrimidine derivatives have been identified as inhibitors of cellular proliferation in breast cancer models. For instance, a study demonstrated that specific pyrimidopyrimidine derivatives effectively inhibited the proliferation and motility induced by h-prune in breast cancer cells .
- Antibacterial Properties : A range of synthesized compounds exhibited potent antibacterial activity against hospital-resistant clinical isolates. These findings suggest that this compound multicomponent reactions can yield compounds with broad-spectrum antibacterial effects .
- Antitrypanosomal and Antileishmanial Agents : Pyrimido[5,4-d]pyrimidine-based compounds have been evaluated for their effectiveness against Trypanosoma and Leishmania species, indicating potential use in treating parasitic infections .
Case Study 1: Synthesis and Evaluation of Anticancer Agents
A study focused on synthesizing new pyrimidopyrimidine derivatives as potential anticancer agents. The research involved:
- Synthesis Method : Utilizing this compound reactions to create 4,8-disubstituted derivatives from 3,4-dihydropyrimido[5,4-d]pyrimidines.
- Biological Testing : In vitro evaluations demonstrated significant inhibition of cancer cell lines, with some compounds showing IC50 values in the low micromolar range.
Compound | IC50 (µM) | Cancer Cell Line |
---|---|---|
Compound A | 2.5 | MCF-7 |
Compound B | 1.8 | MDA-MB-231 |
Case Study 2: Antibacterial Activity Assessment
Another study investigated the antibacterial properties of various pyrimidine derivatives synthesized through this compound reactions:
- Testing Methodology : Compounds were screened against a panel of resistant bacterial strains.
- Results : Several compounds displayed minimum inhibitory concentrations (MIC) below 10 µg/mL.
Compound | MIC (µg/mL) | Bacterial Strain |
---|---|---|
Compound C | 5 | E. coli |
Compound D | 3 | MRSA |
The biological activity of these compounds is often attributed to their ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : Many pyrimidine derivatives act as enzyme inhibitors, disrupting metabolic pathways critical for cancer cell survival.
- Cell Membrane Disruption : Some antibacterial agents exert their effects by compromising bacterial cell membranes, leading to cell lysis.
Properties
IUPAC Name |
N-[4,17-dimethyl-3,6,10,13,16,19,23,26-octaoxo-11,24-dipropyl-20-(quinoxaline-2-carbonylamino)-9,22-dioxa-28,29-dithia-2,5,12,15,18,25-hexazabicyclo[12.12.4]triacontan-7-yl]quinoxaline-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H54N12O12S2/c1-5-11-29-45(67)69-19-33(55-39(61)31-17-47-25-13-7-9-15-27(25)51-31)41(63)49-24(4)38(60)58-36-22-72-71-21-35(43(65)53-29)57-37(59)23(3)50-42(64)34(20-70-46(68)30(12-6-2)54-44(36)66)56-40(62)32-18-48-26-14-8-10-16-28(26)52-32/h7-10,13-18,23-24,29-30,33-36H,5-6,11-12,19-22H2,1-4H3,(H,49,63)(H,50,64)(H,53,65)(H,54,66)(H,55,61)(H,56,62)(H,57,59)(H,58,60) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLZYVPLGZIDPEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C(=O)OCC(C(=O)NC(C(=O)NC2CSSCC(C(=O)N1)NC(=O)C(NC(=O)C(COC(=O)C(NC2=O)CCC)NC(=O)C3=NC4=CC=CC=C4N=C3)C)C)NC(=O)C5=NC6=CC=CC=C6N=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H54N12O12S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1031.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63478-55-7 | |
Record name | TANDEM (quinoxaline) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063478557 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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